3-(Sec-butoxy)propane-1-sulfonyl chloride (CAS 1407260-18-7) is a bifunctional aliphatic electrophile characterized by a reactive sulfonyl chloride headgroup and a sterically hindered, lipophilic sec-butoxy ether tail. In industrial and research procurement, it is primarily sourced as a specialized building block for the synthesis of complex sulfonamides, sulfonate esters, and functionalized polymers [1]. Unlike simple alkyl sulfonyl chlorides, the inclusion of the branched ether linkage provides distinct physicochemical properties, including enhanced solubility in non-polar organic solvents, a specific hydrogen-bond acceptor profile, and an extended liquid range at low temperatures. These attributes make it highly relevant for late-stage functionalization in medicinal chemistry and as a precursor for materials requiring precise tuning of hydrophobic and steric parameters [2].
Procurement teams often attempt to substitute 3-(sec-butoxy)propane-1-sulfonyl chloride with more common, lower-cost analogs such as 3-methoxypropane-1-sulfonyl chloride or un-etherified propanesulfonyl chloride. However, this generic substitution frequently fails in application-critical scenarios. Replacing the branched sec-butoxy group with a methoxy group drastically reduces the lipophilicity (LogP) of the resulting derivatives, yielding target molecules that fail to cross lipid membranes or lack necessary hydrophobic interactions in biological assays [1]. Furthermore, simple propanesulfonyl chloride is significantly more volatile and lacks the ether oxygen required for secondary coordination. From a processability standpoint, the sec-butoxy moiety introduces steric bulk that effectively disrupts crystal packing, ensuring the precursor remains a pumpable liquid at sub-zero temperatures where simpler analogs crystallize and cause line blockages in continuous flow systems [2].
When synthesizing sulfonamide libraries, the choice of the alkyl tail significantly impacts the partition coefficient. Derivatives synthesized using 3-(sec-butoxy)propane-1-sulfonyl chloride exhibit a calculated LogP that is approximately 1.4 to 1.6 units higher than those synthesized with the baseline 3-methoxypropane-1-sulfonyl chloride [1]. This quantitative increase in lipophilicity is critical for optimizing the passive membrane permeability of drug candidates, directly influencing their bioavailability and interaction with hydrophobic binding pockets.
| Evidence Dimension | Derivative Lipophilicity (cLogP contribution) |
| Target Compound Data | sec-butoxy tail (+ ~1.8 LogP contribution) |
| Comparator Or Baseline | 3-methoxypropane-1-sulfonyl chloride (+ ~0.2 LogP contribution) |
| Quantified Difference | ~1.6 log units higher lipophilicity |
| Conditions | Standard in silico predictive models for N-alkyl sulfonamide derivatives |
Enables medicinal chemists to systematically increase the lipophilicity of a scaffold without altering the primary sulfonamide linkage, directly improving hit-to-lead success rates.
Simple aliphatic sulfonyl chlorides like propanesulfonyl chloride are volatile and present significant inhalation hazards during large-scale manufacturing. The incorporation of the heavy, branched sec-butoxy ether tail in 3-(sec-butoxy)propane-1-sulfonyl chloride drastically reduces its vapor pressure at ambient temperatures [1]. Compared to propanesulfonyl chloride, the sec-butoxy derivative exhibits a vapor pressure reduction of over 10-fold, mitigating exposure risks and reducing the need for specialized containment protocols during bulk liquid transfer.
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | < 0.1 mmHg (estimated) |
| Comparator Or Baseline | Propanesulfonyl chloride (~1.5 mmHg) |
| Quantified Difference | >10-fold reduction in volatility |
| Conditions | Ambient temperature (25 °C) under standard atmospheric pressure |
Lowers environmental health and safety (EHS) compliance costs and simplifies handling protocols during multi-kilogram scale-up.
In continuous flow manufacturing and low-temperature synthesis, precursor crystallization can cause catastrophic line blockages. The sec-butoxy group introduces significant steric bulk and structural asymmetry, which strongly suppresses crystallization. While simpler analogs like 3-methoxypropane-1-sulfonyl chloride can freeze or become highly viscous at temperatures around -15 °C, 3-(sec-butoxy)propane-1-sulfonyl chloride maintains a low-viscosity liquid state down to approximately -40 °C [1]. This extended liquid range ensures reliable pumpability and consistent dosing in cryogenic reactor setups.
| Evidence Dimension | Low-Temperature Liquid Range (Freezing Point) |
| Target Compound Data | Liquid at -40 °C |
| Comparator Or Baseline | 3-methoxypropane-1-sulfonyl chloride (Crystallizes ~ -15 °C) |
| Quantified Difference | 25 °C extension of the operational liquid range |
| Conditions | Cryogenic continuous flow dosing systems |
Prevents costly downtime and equipment damage caused by precursor crystallization in cold-weather transport or low-temperature flow chemistry.
Directly leveraging the LogP data from Section 3, this compound is a highly effective choice for medicinal chemists needing to install a metabolically distinct, highly lipophilic sulfonamide group. It is particularly useful when optimizing leads that suffer from poor passive membrane permeability or when targeting deep, hydrophobic protein pockets where a simple methoxy or unbranched alkyl chain fails to provide sufficient binding affinity [1].
Due to its extended liquid range and low-temperature processability, 3-(sec-butoxy)propane-1-sulfonyl chloride is highly suitable for continuous flow manufacturing environments. It ensures uninterrupted pumpability in cryogenic setups, making it an ideal precursor for the scalable synthesis of specialty ether-sulfonate surfactants without the risk of line blockages [2].
The steric bulk and crystallization-disrupting properties of the sec-butoxy group make this compound a pragmatic intermediate for synthesizing novel sulfonate-based Solid Electrolyte Interphase (SEI) formers. In lithium-ion battery research, derivatives of this compound help maintain electrolyte liquidity and SEI flexibility at sub-zero temperatures, outperforming simpler methoxy-based additives [3].